molecular formula C33H56O4 B12756740 2-(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl stearate CAS No. 79922-11-5

2-(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl stearate

Cat. No.: B12756740
CAS No.: 79922-11-5
M. Wt: 516.8 g/mol
InChI Key: HVIHEUQNVXCQBT-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl stearate is a synthetic compound derived from vitamin E. It is known for its potent antioxidant properties, which make it valuable in various scientific and industrial applications. This compound is often used in research due to its ability to scavenge free radicals and protect cells from oxidative damage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl stearate typically involves the esterification of 2-(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethanol with stearic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl stearate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used to replace the ester group under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides, thioesters, or other substituted derivatives.

Scientific Research Applications

2-(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl stearate has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidative degradation of sensitive compounds.

    Biology: Employed in cell culture studies to protect cells from oxidative stress and improve cell viability.

    Medicine: Investigated for its potential therapeutic effects in treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

    Industry: Utilized in the formulation of cosmetics and skincare products due to its antioxidant properties.

Mechanism of Action

The primary mechanism of action of 2-(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl stearate involves its ability to scavenge free radicals and neutralize reactive oxygen species (ROS). This compound donates hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage. The molecular targets include various enzymes and signaling pathways involved in oxidative stress response, such as the Nrf2 pathway.

Comparison with Similar Compounds

Similar Compounds

    Trolox: A water-soluble analog of vitamin E with similar antioxidant properties.

    α-Tocopherol: The most active form of vitamin E in humans, known for its potent antioxidant effects.

    Ascorbic Acid (Vitamin C): Another well-known antioxidant that works synergistically with vitamin E derivatives.

Uniqueness

2-(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl stearate is unique due to its esterified form, which enhances its lipophilicity and allows for better incorporation into lipid-based formulations. This property makes it particularly useful in cosmetic and pharmaceutical applications where enhanced skin penetration and stability are desired.

Properties

CAS No.

79922-11-5

Molecular Formula

C33H56O4

Molecular Weight

516.8 g/mol

IUPAC Name

2-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)ethyl octadecanoate

InChI

InChI=1S/C33H56O4/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30(34)36-25-24-33(5)23-22-29-28(4)31(35)26(2)27(3)32(29)37-33/h35H,6-25H2,1-5H3

InChI Key

HVIHEUQNVXCQBT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCC1(CCC2=C(O1)C(=C(C(=C2C)O)C)C)C

Origin of Product

United States

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